molecular formula C12H8O4 B565719 8-Methoxy-d3 Psoralen CAS No. 1246819-63-5

8-Methoxy-d3 Psoralen

Cat. No.: B565719
CAS No.: 1246819-63-5
M. Wt: 220.20 g/mol
InChI Key: QXKHYNVANLEOEG-KQORAOOSSA-N
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Description

8-Methoxy-d3 Psoralen is a deuterated derivative of methoxsalen, a naturally occurring furocoumarin compound.

Preparation Methods

The synthesis of 8-Methoxy-d3 Psoralen involves several steps. One common method includes the deuteration of methoxsalen using deuterated reagents. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the methoxy group of methoxsalen. Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

8-Methoxy-d3 Psoralen undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Scientific Research Applications

8-Methoxy-d3 Psoralen has several scientific research applications:

    Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in studying molecular structures and dynamics.

    Biology: The compound is used in photobiology research to study the effects of ultraviolet (UV) radiation on biological systems.

    Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of photochemistry.

Mechanism of Action

The mechanism of action of 8-Methoxy-d3 Psoralen involves its interaction with DNA. Upon activation by UV radiation, the compound forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA synthesis. This results in the suppression of cell proliferation and induction of apoptosis in target cells. The molecular targets include guanine and cytosine bases in DNA, which are preferentially bound by the activated compound .

Comparison with Similar Compounds

8-Methoxy-d3 Psoralen is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as methoxsalen and trioxsalen. The deuterium atoms provide enhanced stability and reduced metabolic degradation, making it a valuable tool in scientific research and therapeutic applications . Similar compounds include:

  • Methoxsalen
  • Trioxsalen
  • 8-Methoxypsoralen
  • 5-Methoxypsoralen

Properties

CAS No.

1246819-63-5

Molecular Formula

C12H8O4

Molecular Weight

220.20 g/mol

IUPAC Name

9-(trideuterio(113C)methoxy)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3/i1+1D3

InChI Key

QXKHYNVANLEOEG-KQORAOOSSA-N

SMILES

COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2

Canonical SMILES

COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2

Synonyms

9-(Methoxy-13CD3)-7H-furo[3,2-g][1]benzopyran-7-one;  6-Hydroxy-7-(methoxy-13CD3)-5-benzofuranacrylic Acid δ-Lactone;  8-MOP-13CD3;  8-MP-13CD3;  8-(Methoxy-13CD3)-6,7-furanocoumarin;  8-(Methoxy-13CD3)[furano-3’,2’:6,7-coumarin];  8-(Methoxy-13CD3)psora

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.5 g of 6-(2′-chloroacetyl)-7-hydroxy-8-methoxycoumarin (0.006 mole) is cyclized by heating in 20 ml of acetone in the presence of 0.5 g sodium carbonate (0.007 mole), reducing using 1.4 mg of sodium borohydride (0.03 mole) and neutralizing in sulfuric acid medium. After vacuum filtration and evaporation and trituration in ethanol, 8-MOP is obtained (yield 80%). Lastly, the 8-MOP is recrystallized in ethanol.
Name
6-(2′-chloroacetyl)-7-hydroxy-8-methoxycoumarin
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.4 mg
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
80%

Synthesis routes and methods II

Procedure details

A solution of 100 mg. (0.38 mmole) of 2-ethoxy-9-methoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one in 2 ml. of formic acid was heated at 100° for 30 min. The reaction was cooled and evaporated to leave a residue which was filtered through alumina using benzene/ethyl acetate, 4:1 to yield, upon evaporation of the filtrate, pure 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one, mp 145°-146°.
Name
2-ethoxy-9-methoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Quantity
0.38 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 0.253 g. (1.02 mmoles) of 2,9-dimethoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one in 10 ml. of formic acid was heated at 100° for 40 min. The reaction was cooled and evaporated. The residue was filtered through alumina using benzene/ethyl acetate, 4:1 to yield, upon evaporation of the filtrate, pure 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one, mp 145°-146°.
Name
2,9-dimethoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Quantity
1.02 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A reaction mixture of 218 g of 2,3-dihydroxanthotoxin of Part E, 281 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, and 3 liters of toluene was stirred and heated at reflux for 20 hours. The mixture was cooled and poured into 10 liters of 10 percent sodium hydroxide solution containing 5 percent sodium dithionite. The solution was then extracted twice with about 2 liters of chloroform. The combined chloroform extracts were washed with water and dried over sodium sulphate and concentrated to dryness. There was obtained 150 g (70 percent yield), of crude 8-methoxypsoralen which on crystallization from benzene was obtained as white crystals melting at 138°-140° C.
Quantity
218 g
Type
reactant
Reaction Step One
Quantity
281 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods V

Procedure details

A solution of 2.76 g. (0.010 mole) of 7-acetoxy-8-methoxycoumarin-6-acetaldehyde in 30 ml. of 85% phosphoric acid was heated at 100° for 20 min, cooled and partitioned between water/methylene chloride. The aqueous phase was further extracted with methylene chloride. The organic extracts were combined, dried over sodium sulfate, and evaporated to yield 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one. Purification was achieved by filtration through a silica gel column, eluting with benzene/ethyl acetate, 4:1. The filtrate was evaporated to afford pure end product, mp 145°-146°.
Name
7-acetoxy-8-methoxycoumarin-6-acetaldehyde
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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